molecular formula C23H24FN5O2 B2894926 N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251551-33-3

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No.: B2894926
CAS No.: 1251551-33-3
M. Wt: 421.476
InChI Key: KMSAHTQVPXGMON-UHFFFAOYSA-N
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Description

The compound N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a synthetic molecule designed for specific biochemical applications. It features a unique triazole ring system, a piperidine ring, and fluorinated phenyl groups, making it a compound of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride

    • Reactants: : 4-fluoro-3-methylphenyl azide and an appropriate alkyne

    • Catalyst: : Copper (I) bromide

    • Solvent: : Tetrahydrofuran

    • Conditions: : Room temperature, under an inert nitrogen atmosphere

    • Reaction Time: : 12-18 hours

  • Step 2: Coupling with Piperidine

    • Reactants: : 1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride and piperidine

    • Catalyst: : Triethylamine

    • Solvent: : Dichloromethane

    • Conditions: : Low temperature (0°C) to moderate temperature (25°C)

    • Reaction Time: : 4-8 hours

  • Step 3: Formation of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

    • Reactants: : Intermediate from Step 2 and 3-methylbenzoic acid

    • Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

    • Solvent: : Dimethylformamide

    • Conditions: : Room temperature

    • Reaction Time: : 24 hours

Industrial Production Methods

Scaling up for industrial production involves optimizing reaction conditions, maintaining a stringent control over temperature, pressure, and using industrial-grade solvents and reagents to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Can be reduced using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

  • Substitution: : Halogen substituents can undergo nucleophilic substitution with various nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, hydrogen with palladium catalyst

  • Solvents: : Dimethylformamide, dichloromethane, tetrahydrofuran

  • Catalysts: : Copper (I) bromide, palladium catalyst

Major Products

  • Oxidation Products: : Depending on the oxidizing agent, products may vary from hydroxyl derivatives to carboxylic acids.

  • Reduction Products: : Reduced to simpler hydrocarbons or amines.

  • Substitution Products: : Substituted phenyl derivatives or other nucleophile-incorporated products.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as ligands in coordination chemistry and catalysis due to its triazole ring.

  • Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

  • Biomolecular Interactions: : Studies involving interactions with proteins and nucleic acids due to its unique structural moieties.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

  • Material Science: : Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets. For instance, its triazole ring can form strong hydrogen bonds and π-π interactions with proteins or nucleic acids. It might inhibit enzyme activity by binding to active sites or allosteric sites, modulating their function.

Molecular Targets and Pathways

  • Enzymes: : Can act as inhibitors for specific enzymes involved in metabolic pathways.

  • Receptors: : Binds to receptors, altering their signaling pathways.

Comparison with Similar Compounds

Compared to other triazole-containing compounds, this one features unique fluorinated phenyl and methylbenzamide moieties.

List of Similar Compounds

  • 1-(4-Fluorophenyl)-1H-1,2,3-triazole

  • 4-Methyl-1-phenyl-1H-1,2,3-triazole

  • 3-Methyl-N-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Each of these compounds has its distinct properties but shares the triazole core structure with variations in the substituents, affecting their chemical behavior and applications.

Properties

IUPAC Name

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-15-4-3-5-17(12-15)22(30)25-18-8-10-28(11-9-18)23(31)21-14-29(27-26-21)19-6-7-20(24)16(2)13-19/h3-7,12-14,18H,8-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSAHTQVPXGMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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